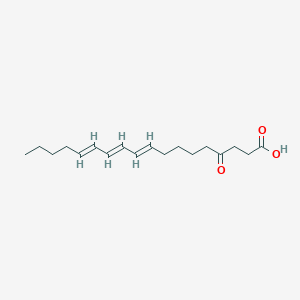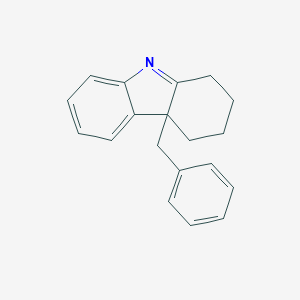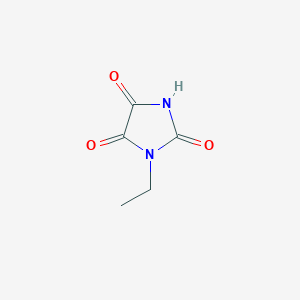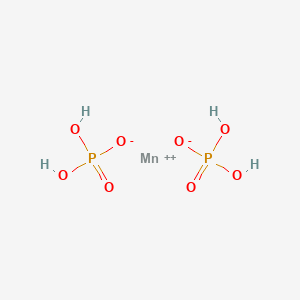
dihydrogen phosphate;manganese(2+)
Overview
Description
dihydrogen phosphate;manganese(2+), also known as manganese dihydrogen phosphate, is a chemical compound with the formula Mn(H₂PO₄)₂. It appears as a white or light pink crystalline powder and is soluble in water but insoluble in ethanol. This compound is primarily used in industrial applications, particularly in the treatment of steel surfaces to prevent rust and corrosion .
Mechanism of Action
Target of Action
Manganese phosphate acid, also known as phosphoric acid, manganese(2+) salt (2:1), or manganese dihydrogen phosphate, has a range of cellular targets. It is an essential micronutrient for plant growth and development and sustains metabolic roles within different plant cell compartments . In the realm of cancer treatment, manganese-based nanomaterials have shown potential in diagnostics and chemodynamic therapy of cancers .
Mode of Action
Manganese phosphate acid interacts with its targets through various mechanisms. In cancer treatment, transition metals like manganese are capable of exerting anti-tumor effects through a Fenton-like mechanism . In an acidic environment, Mn (II) ions with five unpaired electrons can be released, increasing the likelihood of Mn (II) paramagnetic centers contacting water molecules, thus significantly shortening the longitudinal relaxation time of water protons, yielding robust high signals without adverse effects .
Biochemical Pathways
Manganese phosphate acid affects several biochemical pathways. It serves as an essential cofactor for the oxygen-evolving complex (OEC) of the photosynthetic machinery, catalyzing the water-splitting reaction in photosystem II (PSII) . Manganese homeostasis involves the coordinated operation of transporters mediating cellular import and export and distribution between cell organelles .
Pharmacokinetics
The pharmacokinetics of manganese phosphate acid are influenced by its formulation and delivery method. For instance, the use of manganese-based nanomaterials in chemodynamic therapy (CDT) and magnetic resonance imaging (MRI) has been explored . The in vivo studies using MR-active nanoparticles help in deciphering the behavior of the synthesized nanoparticles inside the body to understand their distribution and elimination .
Result of Action
The result of manganese phosphate acid’s action is multifaceted. In the realm of cancer treatment, it has shown potential in exerting anti-tumor effects . In the context of surface treatment, manganese phosphate coatings have been found to offer good adhesion, high corrosion resistance, improved abrasive resistance of the structure, and acceptable costs of the manufacturing .
Action Environment
The action of manganese phosphate acid is influenced by various environmental factors. For instance, the efficiency of coating deposition is determined by process parameters and the types of additives used . An increased concentration of activating substances in the activation bath results in the enhancement of corrosion resistance .
Biochemical Analysis
Biochemical Properties
Manganese Phosphate Acid interacts with a variety of enzymes, proteins, and other biomolecules. It is an essential cofactor for a variety of enzymes, including arginase, glutamine synthetase, pyruvate carboxylase, and Mn superoxide dismutase (MnSOD) . These interactions are crucial for various biochemical reactions, including redox reactions, phosphorylation, decarboxylation, and hydrolysis .
Cellular Effects
Manganese Phosphate Acid influences various types of cells and cellular processes. It plays a critical role in photosynthesis, protein and lipid synthesis, enzyme activity regulation, and oxidative stress response . It affects cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Manganese Phosphate Acid exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, it can form Mn-P complexes in trichomes .
Temporal Effects in Laboratory Settings
Over time, the effects of Manganese Phosphate Acid can change in laboratory settings. It has been observed that the anhydrous form of this compound is sensitive to moisture. In the absence of moisture, it decomposes at 400 °C, but when moisture is present, it slowly transitions to an amorphous phase and decomposes at 250 °C .
Dosage Effects in Animal Models
The effects of Manganese Phosphate Acid vary with different dosages in animal models. While specific studies on Manganese Phosphate Acid are limited, research on manganese has shown that both deficiency and excess can interfere with redox homeostasis and activate oxidative stress in cells .
Metabolic Pathways
Manganese Phosphate Acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux or metabolite levels . For instance, it plays a role in the tricarboxylic acid cycle, where it can activate different decarboxylases and dehydrogenases .
Transport and Distribution
Manganese Phosphate Acid is transported and distributed within cells and tissues. It is mediated by a multitude of transport proteins from diverse gene families . The compound’s localization or accumulation can be affected by these interactions .
Subcellular Localization
Manganese Phosphate Acid has specific subcellular localizations and can affect its activity or function. It is present in all cellular compartments, including ER, Golgi apparatus, mitochondria, plastids, and peroxisomes, where it performs specific cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Carbonate Method: : This method involves the reaction of phosphoric acid with manganese carbonate. The reaction mixture is then clarified to remove impurities, concentrated, crystallized, and separated by centrifugation to obtain manganese dihydrogen phosphate.
Reaction: [ \text{MnCO}_3 + 2\text{H}_3\text{PO}_4 \rightarrow \text{Mn(H}_2\text{PO}_4\text{)}_2 + \text{H}_2\text{O} + \text{CO}_2 \uparrow ]
-
Sulfate Method: : In this method, manganese sulfate reacts with sodium carbonate to form manganese carbonate, which is then washed and reacted with phosphoric acid. The mixture is heated to 70-80°C, and barium carbonate is added to remove sulfate ions. The solution is clarified, concentrated, crystallized
Properties
IUPAC Name |
dihydrogen phosphate;manganese(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mn.2H3O4P/c;2*1-5(2,3)4/h;2*(H3,1,2,3,4)/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAXGLXYRDSIRS-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP(=O)(O)[O-].OP(=O)(O)[O-].[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4MnO8P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80872545 | |
| Record name | Manganese bis(dihydrogen phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Phosphoric acid, manganese(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
18718-07-5 | |
| Record name | Phosphoric acid, manganese(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Manganese bis(dihydrogen phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Manganese bis(dihydrogen phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.639 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



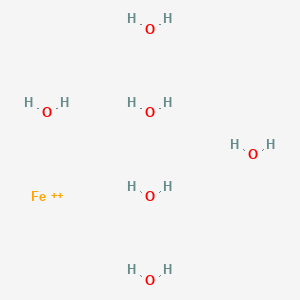
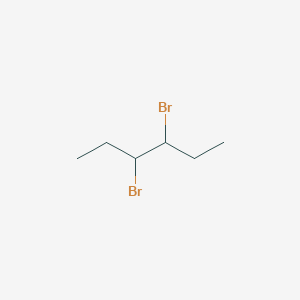

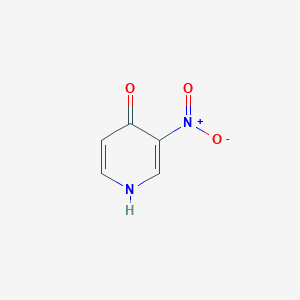

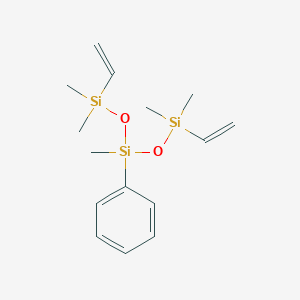

![1,2,4-Metheno-3H-cyclobuta[cd]pentalen-3-one,octahydro-](/img/structure/B106793.png)

